molecular formula C20H19N3O4 B1682609 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea CAS No. 444392-31-4

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

Cat. No.: B1682609
CAS No.: 444392-31-4
M. Wt: 365.4 g/mol
InChI Key: KPTMSQHTGZMEFU-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a naphthalene ring and a dimethoxybenzoyl group, making it a unique urea derivative.

Mechanism of Action

Target of Action

The primary target of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, also known as DMNU, is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body. DMNU is a potent inhibitor of this enzyme . Additionally, DMNU is an activator of GPR139 , a protein that is also targeted by this compound .

Mode of Action

DMNU interacts with its targets by binding to them, leading to changes in their activity. As an inhibitor of acetylcholinesterase, DMNU prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter . As an activator of GPR139, DMNU binds to this receptor and triggers a response .

Biochemical Pathways

The inhibition of acetylcholinesterase by DMNU affects the cholinergic pathway, which involves the transmission of signals using acetylcholine. By preventing the breakdown of acetylcholine, DMNU enhances cholinergic transmission .

Result of Action

The action of DMNU leads to a range of molecular and cellular effects. Its inhibition of acetylcholinesterase can enhance nerve signal transmission, which has potential implications for the treatment of neurological diseases such as Alzheimer’s disease . Its activation of GPR139 and other proteins can modulate various biological processes, leading to anti-cancer, anti-inflammatory, and anti-microbial effects .

Preparation Methods

The synthesis of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea typically involves the reaction of 3,5-dimethoxybenzoyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea involves the reaction of 3-naphthyl isocyanate with 3,5-dimethoxybenzoic acid followed by coupling with an amine. The final product is obtained after purification and isolation.", "Starting Materials": [ "3-naphthyl isocyanate", "3,5-dimethoxybenzoic acid", "amine" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethoxybenzoylisocyanate by reacting 3,5-dimethoxybenzoic acid with phosgene gas.", "Step 2: Reaction of 3-naphthyl isocyanate with 3,5-dimethoxybenzoylisocyanate to form 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylisocyanate.", "Step 3: Coupling of 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylisocyanate with an amine to form 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea.", "Step 4: Purification and isolation of the final product." ] }

CAS No.

444392-31-4

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

InChI

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)

InChI Key

KPTMSQHTGZMEFU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TC-O 9311;  TC-O-9311;  TC-O9311; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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